molecular formula C22H19BrN2OS B2881060 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 851800-80-1

1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No. B2881060
CAS RN: 851800-80-1
M. Wt: 439.37
InChI Key: TZFFPXBQTHAJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C22H19BrN2OS and its molecular weight is 439.37. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research and Enzyme Modulation

One significant application of this compound is in cancer research. A study demonstrated that derivatives of similar compounds are potent in modulating carcinogen metabolizing enzymes. Specifically, they act as inducers of epoxide hydrolase and glutathione S-transferases, which are crucial in the tumor initiation process. This suggests potential therapeutic applications in cancer treatment (Hamdy et al., 2010).

Anticonvulsant Activity

The compound also shows promise in the field of neurology, particularly as an anticonvulsant. Research has indicated that naphthalen-2-yl acetate and related derivatives exhibit significant anticonvulsant activities. This opens avenues for developing new medications for seizure disorders (Ghareb et al., 2017).

Cytotoxic Activity

Another notable application is in exploring cytotoxic activity. Some studies have synthesized novel hybrid compounds related to this chemical structure, showing inhibitory activity against human tumor cell lines. This implies potential use in developing anti-cancer drugs (Zhengfen et al., 2017).

Chemical Synthesis and Molecular Structure Analysis

In the realm of chemistry, the compound contributes to the understanding of molecular structures and synthesis processes. Studies have detailed the crystal structure of similar compounds, enhancing our understanding of molecular interactions and aiding in the synthesis of complex chemical structures (Hempel et al., 2005).

Heme Oxygenase Inhibition

This compound is also investigated for its role in inhibiting heme oxygenases. It's part of a series of compounds designed to selectively inhibit heme oxygenases, which have important implications in pharmacological and therapeutic applications (Roman et al., 2010).

Solvent Applications in Organic Reactions

Finally, derivatives of this compound find use in organic chemistry as solvents for oxidation reactions. Their unique properties aid in facilitating specific chemical reactions, offering a versatile tool for synthetic chemists (Mehdi et al., 2007).

properties

IUPAC Name

1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2OS/c23-19-10-8-16(9-11-19)15-27-22-24-12-13-25(22)21(26)14-18-6-3-5-17-4-1-2-7-20(17)18/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFFPXBQTHAJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-1-yl)ethanone

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